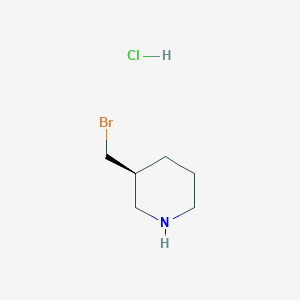
(S)-3-(Bromomethyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Bromomethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The this compound is particularly interesting due to its chiral nature and the presence of a bromomethyl group, which makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Bromomethyl)piperidine hydrochloride typically involves the bromination of (S)-3-methylpiperidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the hydrochloride salt form is obtained by treating the bromomethyl derivative with hydrochloric acid, which aids in purification and stabilization of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Bromomethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to yield piperidines with different substituents.
Addition Reactions: The compound can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Azides and Amines: From nucleophilic substitution reactions.
Piperidones: From oxidation reactions.
Reduced Piperidines: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Bromomethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is involved in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (S)-3-(Bromomethyl)piperidine hydrochloride involves its interaction with nucleophiles due to the presence of the bromomethyl group. This interaction leads to the formation of new chemical bonds, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(Bromomethyl)piperidine hydrochloride: The enantiomer of the compound with similar reactivity but different stereochemistry.
3-(Chloromethyl)piperidine hydrochloride: A similar compound with a chlorine atom instead of bromine.
3-(Hydroxymethyl)piperidine hydrochloride: A derivative with a hydroxyl group instead of a bromomethyl group.
Uniqueness
(S)-3-(Bromomethyl)piperidine hydrochloride is unique due to its chiral nature and the presence of a bromomethyl group, which provides distinct reactivity compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of chiral molecules and other complex organic compounds.
Eigenschaften
Molekularformel |
C6H13BrClN |
|---|---|
Molekulargewicht |
214.53 g/mol |
IUPAC-Name |
(3S)-3-(bromomethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m1./s1 |
InChI-Schlüssel |
MPWJVOIHKVBVED-FYZOBXCZSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)CBr.Cl |
Kanonische SMILES |
C1CC(CNC1)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13328527.png)
![2-Cyclobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13328534.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13328546.png)
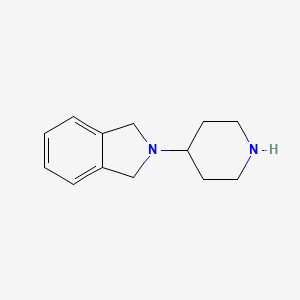
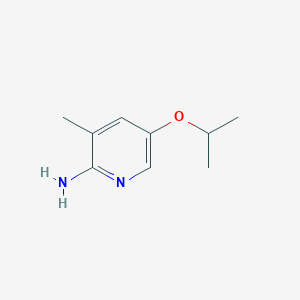
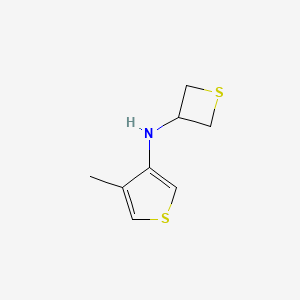
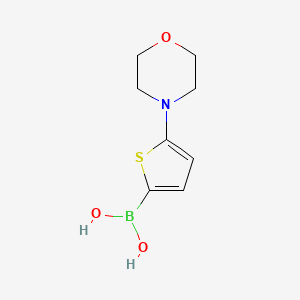
amine](/img/structure/B13328599.png)
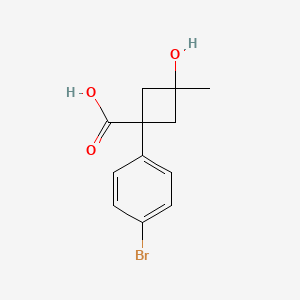
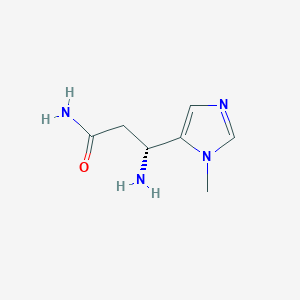
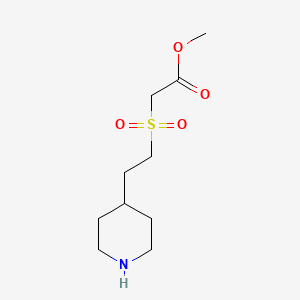
![6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13328619.png)


